
Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.266 g/mol. It is a carbamate derivative featuring a tert-butyl protecting group, a five-carbon chain with a double bond, and a hydroxyl group. This compound is primarily used in scientific research and is not intended for human therapeutic or veterinary applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate can be achieved through a three-component coupling reaction involving an amine, carbon dioxide, and a halide. This method employs cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, offering mild reaction conditions and short reaction times . The reaction avoids N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated carbamate.
Substitution: Formation of various substituted carbamates depending on the reagent used.
Aplicaciones Científicas De Investigación
Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is utilized in various scientific research applications due to its unique properties:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site.
Biology: Potential precursor to biologically active natural products.
Medicine: Research into its potential therapeutic applications, although not yet approved for medical use.
Industry: Employed in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action for Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate involves its role as a protecting group in organic synthesis. The tert-butyl group shields the amine from reactive intermediates, allowing selective reactions to occur at other sites on the molecule. This selective protection is crucial in multi-step synthetic processes where specific functional groups need to be preserved.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (1-hydroxypent-4-en-2-yl)carbamate
- Tert-butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate
Uniqueness
Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is unique due to its specific structure, which includes a five-carbon chain with a double bond and a hydroxyl group. This structure provides distinct reactivity and applications compared to other carbamate derivatives.
Propiedades
IUPAC Name |
tert-butyl N-(5-hydroxypent-1-en-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWPKAFSYOPPBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2h-2,6-Methanofuro[2,3-c]pyridine](/img/structure/B573767.png)
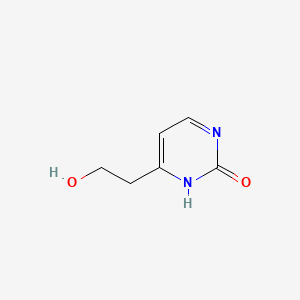
![4H-6,9-Methanofuro[2,3-d][1,2]oxazocine](/img/structure/B573771.png)

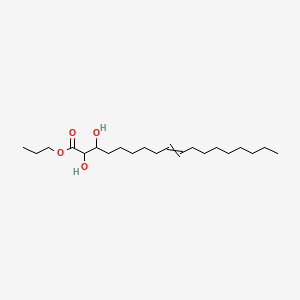
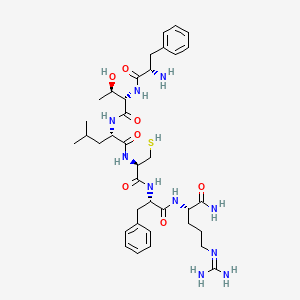
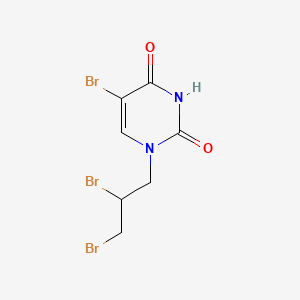
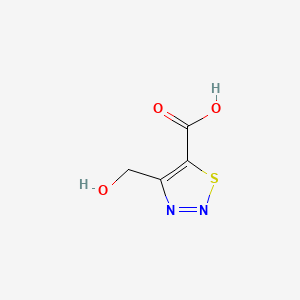
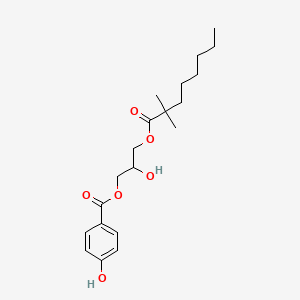
![ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]-](/img/structure/B573787.png)
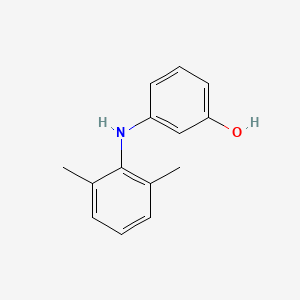
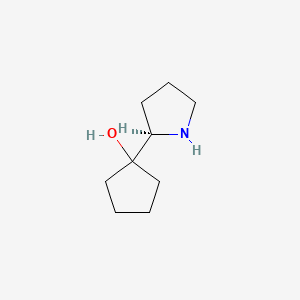
![3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B573790.png)
